3-(2-methylpropanesulfonyl)azetidine
CAS No.:
Cat. No.: VC13499066
Molecular Formula: C7H15NO2S
Molecular Weight: 177.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO2S |
|---|---|
| Molecular Weight | 177.27 g/mol |
| IUPAC Name | 3-(2-methylpropylsulfonyl)azetidine |
| Standard InChI | InChI=1S/C7H15NO2S/c1-6(2)5-11(9,10)7-3-8-4-7/h6-8H,3-5H2,1-2H3 |
| Standard InChI Key | WMBAMORKIGEUMI-UHFFFAOYSA-N |
| SMILES | CC(C)CS(=O)(=O)C1CNC1 |
| Canonical SMILES | CC(C)CS(=O)(=O)C1CNC1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Weight
The molecular formula of 3-(2-methylpropanesulfonyl)azetidine is C₇H₁₅NO₂S, with a molecular weight of 177.27 g/mol. The sulfonyl group at the 3-position introduces strong electron-withdrawing characteristics, influencing reactivity and stability .
Structural Features
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Azetidine core: A strained four-membered ring with a nitrogen atom at position 1.
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Sulfonyl substituent: The 2-methylpropanesulfonyl group (–SO₂C(CH₃)₂CH₃) enhances electrophilicity and potential for hydrogen bonding, critical for biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₇H₁₅NO₂S | Calculated |
| Molecular Weight | 177.27 g/mol | Calculated |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely polar organic solvents | Inferred |
Synthesis and Functionalization
Classical Synthetic Routes
Azetidine derivatives are typically synthesized via ring-closing reactions or substitution of preformed azetidines. For sulfonylated variants, key methods include:
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Sulfonylation of Azetidines:
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Strain-Release Photocatalysis:
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Recent advances employ azabicyclo[1.1.0]butanes (ABBs) as precursors. Irradiation with visible light in the presence of an organic photosensitizer (e.g., 4CzIPN) induces radical-mediated ring expansion to form azetidines .
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This method achieves up to 84% yield for structurally complex sulfonylated azetidines .
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Table 2: Representative Synthesis Methods
| Method | Conditions | Yield (%) | Source |
|---|---|---|---|
| Sulfonylation | TsCl/KOH, THF, reflux | 60–75 | |
| Photocatalytic | 4CzIPN, blue LED, MeCN | 71–84 | |
| ZnX₂-mediated | ZnI₂, DCM, rt | 62–74 |
Functionalization Strategies
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Ring-Opening Reactions: ZnX₂ (X = I, OTf) mediates regioselective nucleophilic attack at the C2 position, yielding γ-iodoamines or tetrahydropyrimidines .
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Cycloadditions: [4+2] Cycloaddition with nitriles forms tetrahydropyrimidines, leveraging the sulfonyl group’s electron-deficient nature .
Challenges and Future Directions
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Stereocontrol: Achieving diastereoselectivity in sulfonylated azetidines remains challenging. Recent photocatalytic methods offer modest d.r. (up to 2.3:1) .
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Biological Profiling: Limited data exist on the pharmacokinetics and toxicity of 3-(2-methylpropanesulfonyl)azetidine. In vivo studies are needed to validate therapeutic potential .
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